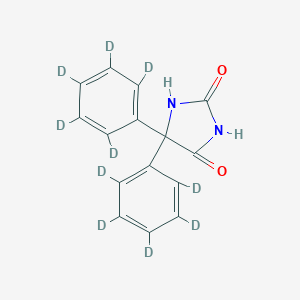

5,5-Diphenyl-D10-hydantoin

概要

説明

フェニトイン-d10は、てんかん発作の予防と治療に広く用いられる抗てんかん薬であるフェニトインの重水素化された形態です。 フェニトイン-d10の重水素原子は、フェニトイン分子中の水素原子を置き換えており、液体クロマトグラフィー質量分析(LC-MS)やガスクロマトグラフィー質量分析(GC-MS)などの様々な分析手法における内部標準として役立ちます 。 この化合物は、定量化における安定性と精度から、臨床毒性学、法医学分析、製薬研究において特に価値があります .

準備方法

合成経路と反応条件

フェニトイン-d10は、フェニトインの重水素化を含む複数ステップのプロセスによって合成できます。一般的な合成経路には、以下の手順が含まれます。

ベンジルの重水素化: ベンジルは、重水素交換触媒の存在下で重水(D2O)で処理され、水素原子を重水素に置き換えます。

重水素化尿素の形成: 尿素は同様に重水で処理して、重水素化尿素を得ます。

環化反応: 重水素化ベンジルと重水素化尿素は、水酸化カリウム(KOH)などの塩基の存在下で環化反応に付され、フェニトイン-d10を形成します.

工業生産方法

工業現場では、フェニトイン-d10の生産には、高純度重水と最適化された反応条件を用いて、最大収率と純度を確保します。プロセスには、通常、以下が含まれます。

還流: 反応混合物は数時間還流され、重水素化が完了するまで行われます。

化学反応の分析

フェニトイン-d10は、非重水素化された対応物と同様に、様々な化学反応を起こします。重要な反応には、以下が含まれます。

酸化: フェニトイン-d10は、対応するN-酸化物を形成するように酸化できます。一般的な酸化剤には、過酸化水素(H2O2)や過酸が含まれます。

還元: フェニトイン-d10の還元は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて行うことができ、対応するアミンを形成します。

科学研究への応用

フェニトイン-d10は、科学研究において幅広い用途があり、以下を含みます。

科学的研究の応用

Scientific Research Applications

1. Analytical Chemistry

5,5-Diphenyl-D10-hydantoin is extensively used as an internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its deuterated nature allows for precise quantification of phenytoin levels in biological samples, enhancing the accuracy of therapeutic drug monitoring and forensic analysis .

2. Pharmacokinetics and Metabolism Studies

The compound plays a critical role in pharmacokinetic studies, helping researchers understand the metabolism and biological interactions of phenytoin. It aids in elucidating the drug's pharmacodynamics and pharmacokinetics by serving as a reference point during experiments involving drug absorption, distribution, metabolism, and excretion .

3. Clinical Toxicology

In clinical toxicology, this compound is utilized for urine drug testing and medication monitoring. Its stability under various conditions makes it an ideal candidate for evaluating phenytoin concentrations in patients undergoing treatment for epilepsy or other neurological disorders .

4. Forensic Analysis

The compound's application extends to forensic science, where it assists in the analysis of drug-related cases. Its use as a stable isotopic standard allows forensic chemists to accurately identify and quantify phenytoin in biological samples collected from suspected overdose cases .

Biochemical Properties

Mechanism of Action

this compound primarily acts by blocking voltage-gated sodium channels. This action stabilizes excitable membranes and reduces neuronal excitability, which is crucial in preventing grand mal seizures .

Chemical Properties

- Molecular Formula: C15H2D10N2O2

- Molecular Weight: 262.33 g/mol

- Appearance: White crystalline solid

Case Studies

Case Study 1: Therapeutic Drug Monitoring

A study conducted on patients receiving phenytoin therapy demonstrated that using this compound as an internal standard improved the reliability of LC-MS measurements. This allowed clinicians to tailor dosages more accurately based on individual metabolic responses, thereby enhancing patient outcomes .

Case Study 2: Forensic Toxicology

In a forensic analysis involving suspected drug overdoses, the application of this compound facilitated the accurate identification of phenytoin levels in post-mortem samples. This case highlighted the compound's importance in legal investigations related to drug toxicity .

作用機序

フェニトイン-d10は、フェニトインと同様に、ニューロンの電位依存性ナトリウムチャネルを阻害することで作用します。 この阻害は、ニューロン膜を安定化させ、活動電位の頻度を低下させ、脳内の発作活動の広がりを抑制します 。 分子標的はナトリウムチャネルであり、関与する経路は主にニューロン膜を横切るイオンフラックスの調節に関連しています .

類似化合物との比較

フェニトイン-d10は、重水素標識されているため、分析用途における安定性と精度が向上している点でユニークです。類似化合物には、以下が含まれます。

フェニトイン: 抗てんかん薬として広く使用されている非重水素化形態。

フォスフェニトイン: 静脈内投与に使用されるフェニトインのプロドラッグ。

カルバマゼピン: 作用機序は似ていますが、化学構造が異なる別の抗てんかん薬 .

フェニトイン-d10は、分析手法における内部標準として特異的に使用され、様々な生物学的および環境サンプル中のフェニトインを正確かつ信頼性の高い方法で定量化できる点が特徴です .

生物活性

5,5-Diphenyl-D10-hydantoin, also known as phenytoin-d10, is a deuterated analogue of phenytoin, an established anticonvulsant medication. This compound is primarily utilized in the field of analytical chemistry as an internal standard due to its unique isotopic labeling. However, its biological activity, particularly its pharmacological effects and mechanisms of action, is of significant interest in both clinical and biochemical research.

Overview of Biological Activity

The biological activity of this compound can be summarized as follows:

- Anticonvulsant Properties : The primary biological function of this compound is to prevent seizures by stabilizing excitable membranes in neuronal tissues. It achieves this by blocking voltage-gated sodium channels, thereby reducing neuronal excitability and action potential propagation.

- Stabilization of Membranes : This compound enhances the stability of excitable membranes by affecting sodium (Na+), potassium (K+), and calcium (Ca2+) channels. This stabilization is crucial in preventing the uncontrolled electrical activity characteristic of seizures.

The mechanism through which this compound exerts its effects involves several key biochemical pathways:

- Voltage-Gated Sodium Channel Inhibition : The compound binds to and blocks voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons. This blockade results in a decreased frequency of action potentials and a reduction in seizure activity.

- Impact on Ion Channels : By modulating the activity of Na+, K+, and Ca2+ channels, this compound influences various cellular processes related to excitability and neurotransmitter release.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity and pharmacokinetics of this compound:

- Pharmacokinetic Studies : Research indicates that the deuterated form exhibits altered pharmacokinetic properties compared to non-deuterated phenytoin. These changes can affect drug metabolism and efficacy, making it a valuable subject for further investigation in therapeutic contexts .

- Analytical Applications : Due to its stability and distinct isotopic signature, this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying phenytoin levels in biological samples .

Comparative Analysis

The following table summarizes key properties and findings related to this compound:

| Property/Aspect | This compound | Phenytoin (Non-Deuterated) |

|---|---|---|

| CAS Number | 65854-97-9 | 57-41-0 |

| Molecular Formula | C15H2D10N2O2 | C15H12N2O2 |

| Primary Action | Anticonvulsant | Anticonvulsant |

| Mechanism | Blocks voltage-gated sodium channels | Blocks voltage-gated sodium channels |

| Use in Analysis | Internal standard in LC-MS/GC-MS | Not commonly used as an internal standard |

| Pharmacokinetics | Altered due to deuteration | Standard pharmacokinetics |

特性

IUPAC Name |

5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFVDLJLONNDW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-97-9 | |

| Record name | 65854-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。